molecular formula C10H13NO2S B3056066 Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester CAS No. 68642-94-4

Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester

Cat. No.: B3056066
CAS No.: 68642-94-4
M. Wt: 211.28 g/mol
InChI Key: WBRVZMHHSQWLGC-UHFFFAOYSA-N
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Description

Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester is a carbamate derivative characterized by a phenylmethyl (benzyl) ester group and a 2-mercaptoethyl substituent. This compound belongs to the carbamate class, which is notable for its role in pharmaceuticals, agrochemicals, and enzymatic inhibition. Carbamates typically exhibit biological activity through reversible inhibition of acetylcholinesterase (AChE), a mechanism shared with physostigmine, a well-known alkaloid . The presence of the 2-mercaptoethyl group introduces a thiol functionality, which may enhance reactivity, metabolic stability, or metal-chelating properties compared to simpler carbamates.

Properties

IUPAC Name

benzyl N-(2-sulfanylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(11-6-7-14)13-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRVZMHHSQWLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510153
Record name Benzyl (2-sulfanylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68642-94-4
Record name Benzyl (2-sulfanylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester typically involves the reaction of 2-mercaptoethanol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of Carbamates

Compound AChE Inhibition Miotic Activity Carcinogenicity Metabolic Stability
(2-Mercaptoethyl)-phenylmethyl ester Not reported Not reported Not reported High (thiol group)
Benzyl carbamate Moderate Moderate Low Moderate
Ethyl carbamate None None High (Category 2) Low
Rivastigmine High High Low Moderate
Methylphenyl-carbamic ester Low Low Low High

Table 2: Structural and Functional Attributes

Compound Key Substituent Therapeutic Potential Toxicity Risk
(2-Mercaptoethyl)-phenylmethyl ester 2-Mercaptoethyl Enzyme inhibition, metal chelation Unknown
Benzyl carbamate Phenylmethyl Intestinal stimulation Low
Ethyl carbamate Ethyl None (historical sedative) High
Rivastigmine Methoxy, dimethylamino Alzheimer’s treatment Moderate

Research Findings and Mechanistic Insights

  • Enzymatic Interaction : Carbamates like the target compound likely inhibit AChE via carbamylation of the catalytic serine residue, a mechanism shared with physostigmine .
  • Stability : Disubstituted carbamates (e.g., dimethylcarbamic esters) show enhanced hydrolytic stability, suggesting the target compound’s thiol group could further modulate reactivity .

Biological Activity

Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester, also known as (R)-1-Mercaptomethyl-2-phenyl-ethyl carbamic acid benzyl ester , is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H19NO2SC_{17}H_{19}NO_2S, and it features a mercapto group which can influence its reactivity and biological interactions. The presence of both the carbamic acid and mercapto functional groups may contribute to its pharmacological properties.

Mechanisms of Biological Activity

  • Enzymatic Hydrolysis : Carbamic acid esters, including this compound, are known to undergo hydrolysis by carboxylesterases. This process results in the formation of the corresponding alcohol and carboxylic acid, which can further participate in metabolic pathways. Studies indicate that the rate of hydrolysis varies significantly among different species, impacting the biological activity of the compound .
  • Toxicological Profile : The toxicity of carbamic acid esters is often assessed through repeated-dose toxicity studies. For instance, compounds similar to this ester have shown low toxicity in sub-chronic studies, with a No Observed Adverse Effect Level (NOAEL) established at high doses (e.g., 1,250 mg/kg body weight) in rodent models .
  • Pharmacological Effects : The presence of the mercapto group suggests potential antioxidant properties. Compounds with similar structures have been investigated for their ability to scavenge free radicals and protect cellular components from oxidative damage.

Case Studies

  • Study on Hydrolysis Rates : A comparative study on various carbamic acid esters demonstrated that hydrolysis rates were significantly influenced by the structure of the alcohol moiety attached to the carbamate. This finding emphasizes the importance of molecular structure in determining biological activity .
  • Toxicity Assessment : In a 90-day dietary study involving Sprague Dawley rats treated with propionic acid derivatives, similar compounds exhibited low toxicity levels, reinforcing the potential safety profile of carbamic acid esters .

Data Table: Biological Activity Overview

Biological Activity Description Reference
Hydrolysis RateVaries by species; influenced by structure
NOAEL1,250 mg/kg in rodent studies
Antioxidant PotentialPotential scavenging of free radicals

Q & A

Q. What stereoselective strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) or biocatalytic methods (e.g., Rhodococcus spp. enzymes) can achieve high enantiomeric excess (>99% ee). Solvent systems like alcohol-halogenated mixtures (e.g., ethanol/chloroform) at subzero temperatures (−15°C to 0°C) enhance stereocontrol. Chiral HPLC or polarimetry is critical for ee determination .

Q. How does the mercaptoethyl group influence nucleophilic reactivity, and how can this be leveraged to design functionalized analogs?

  • Methodological Answer : The thiol group acts as a nucleophile, enabling disulfide bond formation or Michael additions. However, its high reactivity requires protection (e.g., as a thioether or trityl derivative) during multi-step syntheses. Computational modeling (DFT) can predict regioselectivity in substitution reactions, guiding the design of analogs with tailored bioactivity .

Q. What analytical challenges arise in studying metal-complexation behavior, and how can these be addressed?

  • Methodological Answer : The mercaptoethyl group can coordinate transition metals (e.g., Co²⁺, Ni²⁺), but competing oxidation or precipitation complicates analysis. UV-Vis spectroscopy (monitoring d-d transitions) and cyclic voltammetry are used to characterize complexes. Buffered aqueous-organic systems (e.g., MeOH/H₂O with 0.1 M KCl) stabilize complexes, while EDTA controls for free metal ions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s stability under varying pH conditions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring increase carbamate hydrolysis resistance at acidic pH. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation pathways (e.g., ester cleavage or thiol oxidation). QSAR models correlate substituent effects with half-life predictions .

Data Contradictions and Resolution

  • Contradiction : reports high chiral purity (>99% ee) using NaBH₄ in alcohol-halogenated solvents, while highlights enzymatic methods for similar outcomes.
    • Resolution : The choice depends on scalability—chemical reduction is cost-effective for bulk synthesis, whereas biocatalysis offers superior stereoselectivity for sensitive intermediates. Cross-validation via circular dichroism (CD) or X-ray crystallography resolves discrepancies in reported ee values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester
Reactant of Route 2
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Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester

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